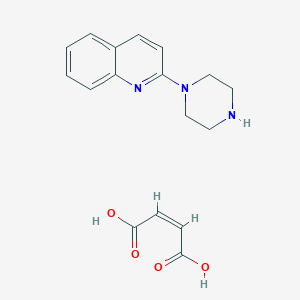

Quipazine Maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJJDHZHSCTBII-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4774-24-7 (Parent) | |

| Record name | Quipazine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045190 | |

| Record name | Quipazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5786-68-5 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUIPAZINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quipazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-piperazinyl)quinoline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIPAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Quipazine Maleate

Serotonin (B10506) Receptor Agonism Profile

Quipazine (B1207379) maleate (B1232345) is recognized as a non-selective serotonin receptor agonist, demonstrating varying degrees of affinity and efficacy across multiple 5-HT receptor subtypes. nih.govnih.govncats.io Its interactions are not limited to a single receptor family, contributing to its wide-ranging physiological effects.

Non-selective 5-Hydroxytryptamine (5-HT) Receptor Agonism

Quipazine acts as a direct agonist at several serotonin receptors. tandfonline.comnih.gov It demonstrates affinity for the 5-HT1, 5-HT2, and 5-HT3 receptor families. wikipedia.orgpublish.csiro.au While it binds to multiple 5-HT receptors, its most pronounced agonist activity is observed at the 5-HT2 and 5-HT3 receptor subtypes. wikipedia.orgnih.gov Research has shown that quipazine can also inhibit the reuptake of serotonin, further potentiating its serotonergic effects. baillement.com However, studies on its effects on 5-HT1A receptors have shown no significant inhibition of cAMP formation, suggesting a lack of agonistic activity at this specific subtype. nih.gov

Specific Agonism at 5-HT2A Receptors

Quipazine is an agonist at the 5-HT2A receptor. wikipedia.orgnih.govnih.gov This interaction is believed to mediate some of its significant behavioral and physiological effects. wikipedia.orgnih.gov Studies using animal models have demonstrated that the head-twitch response induced by quipazine is mediated by the activation of 5-HT2A receptors and can be blocked by 5-HT2A receptor antagonists like ketanserin (B1673593). wikipedia.orgnih.govnih.gov Furthermore, research has shown that quipazine stimulates the Gq/11 signaling pathway, a characteristic of 5-HT2A receptor activation, leading to the accumulation of inositol (B14025) monophosphate (IP1) and calcium mobilization. nih.gov The discriminative stimulus effects of quipazine have also been attributed, at least in part, to its action at 5-HT2A receptors. nih.gov

Specific Agonism at 5-HT2B Receptors

Quipazine also functions as an agonist at 5-HT2B receptors. wikipedia.orgcaymanchem.comtaylorandfrancis.com In some experimental models, it has been characterized as a weak partial agonist at this receptor subtype. taylorandfrancis.comwikipedia.org The activation of central 5-HT2B receptors by quipazine has been implicated in cardiovascular regulation in animal studies. nih.gov For instance, the renal sympathoinhibition caused by intracerebroventricular administration of quipazine was abolished by a selective 5-HT2B receptor antagonist. nih.gov

Specific Agonism at 5-HT3 Receptors

Quipazine is a well-documented agonist of the 5-HT3 receptor, a ligand-gated ion channel. wikipedia.orgnih.govncats.io This interaction is responsible for some of the compound's notable physiological effects, including emesis. wikipedia.org The binding of [3H]-Quipazine has been used to label 5-HT3 recognition sites in cortical membranes. rndsystems.com While it acts as an agonist at central 5-HT3 receptors, some studies suggest it may exhibit antagonist activity at peripheral 5-HT3 receptors. rndsystems.com The activation of 5-HT3 receptors by quipazine has been linked to effects such as tachycardia. wikipedia.org

Interactive Data Tables

Table 1: Quipazine Maleate Affinity and Efficacy at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Receptor Type | Signaling Pathway |

| 5-HT2A | 6.89 pKi ncats.io | 309.03 nM caymanchem.com | G-protein coupled | Gq/11 (Phospholipase C activation) nih.gov |

| 5-HT2B | 7.07 pKi ncats.io | 177.83 nM caymanchem.com | G-protein coupled | Gq/11 (Phospholipase C activation) nih.gov |

| 5-HT2C | 7.27 pKi ncats.io | 338.84 nM caymanchem.com | G-protein coupled | Gq/11 (Phospholipase C activation) |

| 5-HT3 | 2.1 nM caymanchem.com | 1.0 nM ncats.io | Ligand-gated ion channel | Cation influx |

Modulatory Actions Beyond Direct Receptor Agonism

Beyond its direct action as a serotonin receptor agonist, quipazine exhibits other modulatory effects on the central nervous system. baillement.com It has been reported to be a serotonin reuptake inhibitor, which would increase the synaptic concentration of serotonin and thereby potentiate its own receptor-mediated effects. wikipedia.orgbaillement.com Additionally, some studies have suggested that quipazine may possess weak monoamine oxidase (MAO) inhibitory activity, which could further contribute to an increase in serotonin levels. medchemexpress.com There is also some indication that quipazine might have some dopaminergic activity, although this may be a secondary effect resulting from interactions between the serotonergic and dopaminergic systems. wikipedia.orgbaillement.com

Monoamine Oxidase (MAO) Inhibitory Activity

Quipazine has been shown to possess monoamine oxidase (MAO) inhibitory properties. medchemexpress.com MAO enzymes, which exist in two primary isoforms, MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Inhibition of these enzymes leads to increased availability of these neurotransmitters in the synapse. wikipedia.org

Table 1: In Vitro MAO Inhibitory Activity of Quipazine

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 3.0 x 10⁻⁵ M | nih.gov |

| Inhibition Type | Non-competitive | nih.gov |

Potential Serotonin Releasing Agent Properties

Quipazine's interaction with the serotonin transporter (SERT) and its potential to act as a serotonin-releasing agent have been areas of investigation. nih.govnih.gov It has been reported to inhibit the reuptake of serotonin at serotonergic terminals, with a competitive inhibition constant (Ki) of 1.38 x 10⁻⁷ M in synaptosomes. nih.gov This action is distinct from its direct receptor agonism and contributes to increased synaptic serotonin levels.

Furthermore, studies have shown that quipazine can stimulate the potassium-evoked release of newly synthesized ³H-5-HT in brain stem slices. nih.gov This suggests a direct effect on the serotonin release mechanism. However, the exact nature of this property is complex. Some evidence suggests that quipazine's behavioral effects, such as the head-twitch response in rodents, may be due to a dual action of 5-HT2A receptor agonism and the induction of serotonin release. wikipedia.org Conversely, other studies have found that depleting serotonin with p-chlorophenylalanine (PCPA) did not reduce quipazine-induced head twitches, indicating that the effect is independent of its ability to increase synaptic serotonin levels acutely. nih.gov Additionally, some research has found that quipazine does not induce the direct release of [³H]5-HT from spinal cord synaptosomes. nih.gov

Other Receptor Binding Affinities and Activities

Beyond its effects on MAO and serotonin transport, quipazine demonstrates a broad binding profile, acting as a non-selective serotonin receptor agonist. ncats.io It interacts with multiple 5-HT receptor subtypes.

Quipazine is a potent agonist at 5-HT3 receptors, an action linked to some of its physiological effects. wikipedia.orgnih.gov It also acts as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgncats.io Its activity at the 5-HT2A receptor is believed to mediate its psychedelic-like effects observed in animal studies. wikipedia.orgnih.gov The compound also shows affinity for 5-HT1 receptors, including the 5-HT1B and, to a lesser extent, the 5-HT1A subtypes. wikipedia.org

While primarily serotonergic, there is some suggestion that quipazine may have weak dopaminergic activity. wikipedia.org This is supported by findings that amphetamine and cathinone (B1664624) partially generalize to quipazine in drug discrimination studies, although this could also be attributed to the serotonergic actions of these stimulants. wikipedia.org The interactions of quipazine with various serotonin receptor antagonists further delineate its complex pharmacology. For example, its effects can be blocked by 5-HT2A antagonists like ketanserin and pizotyline. wikipedia.org

Table 2: Receptor Binding Profile of Quipazine

| Receptor | Affinity (pKi) | Activity | Reference |

|---|---|---|---|

| 5-HT2A | 6.89 | Agonist | ncats.io |

| 5-HT2B | 7.07 | Agonist | ncats.io |

| 5-HT2C | 7.27 | Agonist | ncats.io |

| 5-HT3 | - | Agonist (EC50 = 1.0 nM) | ncats.io |

Neurotransmitter System Modulation by Quipazine Maleate

Central Serotonergic System Dynamics

Quipazine (B1207379) maleate's primary mechanism of action involves its influence on the central serotonergic system. nih.gov It interacts with both the synthesis and release of serotonin (B10506), as well as the sensitivity of postsynaptic serotonin receptors.

Impact on Serotonin Synthesis and Turnover

Research indicates that quipazine maleate (B1232345) influences the turnover rate of serotonin in the brain. nih.gov Studies have shown that quipazine can affect the metabolism of serotonin, as evidenced by changes in the levels of its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov While some studies suggest quipazine has weak reversible monoamine oxidase (MAO) inhibitory activity, which would decrease serotonin breakdown, other research indicates its effects are independent of this action. medchemexpress.comnih.gov

Furthermore, quipazine's interaction with serotonergic pathways can lead to downstream effects on serotonin synthesis. For instance, by acting as a serotonin receptor agonist, it can influence feedback mechanisms that regulate the production of this neurotransmitter. capes.gov.br The compound has been observed to increase the turnover of hypothalamic serotonin, suggesting an active role in modulating serotonin dynamics. bioscientifica.com

Regulation of Postsynaptic Serotonin Receptor Sensitivity

Quipazine maleate directly stimulates postsynaptic serotonin receptors, acting as an agonist. capes.gov.br Electrophysiological studies have provided direct evidence for this activity, showing that quipazine consistently depresses the firing rate of neurons in brain regions that receive serotonergic input, such as the ventral lateral geniculate nucleus and the dorsal hippocampus. capes.gov.br This effect is similar to that of serotonin itself and other serotonin agonists like lysergic acid diethylamide (LSD). capes.gov.br

The compound shows a particular affinity for 5-HT2A and 5-HT3 receptors. ncats.io The activation of 5-HT2A receptors is believed to mediate some of its behavioral effects. wikipedia.org Studies have also demonstrated that following the denervation of serotonin neurons, the responsiveness of postsynaptic neurons to quipazine is enhanced, further confirming its direct action on these receptors. capes.gov.br

| Receptor Subtype | Action of this compound | Reference |

| 5-HT2A | Agonist | ncats.io |

| 5-HT3 | Agonist | ncats.io |

| Postsynaptic 5-HT Receptors | Agonist (depresses neuronal firing) | capes.gov.br |

Interactions with Catecholaminergic Systems

Beyond the serotonergic system, this compound also modulates catecholaminergic systems, including dopamine (B1211576) and norepinephrine (B1679862).

Dopaminergic System Modulation

Quipazine's effects on the dopaminergic system are complex, involving influences on dopamine release and metabolism, with implications for conditions like pseudoparkinsonism.

Studies have shown that quipazine can reduce the depletion of dopamine that occurs after the inhibition of its synthesis, suggesting it depresses dopaminergic activity. nih.gov In vitro experiments have further demonstrated that quipazine can diminish the potassium-induced release of dopamine from the medial basal hypothalamus. nih.gov This suggests that central serotonergic systems, when stimulated by quipazine, can interact with and inhibit dopaminergic systems. nih.gov

Conversely, other research indicates that serotonin-mediated dopamine release in the striatum can occur via a reversal of the dopamine transporter, a mechanism that can be influenced by serotonin agonists. nih.gov This highlights the intricate and sometimes opposing effects quipazine can have on dopamine dynamics depending on the specific brain region and experimental conditions.

| Brain Region | Effect of Quipazine on Dopamine | Experimental Detail | Reference |

| Caudate Nucleus & Median Eminence | Reduced dopamine depletion | In vivo, following synthesis inhibition | nih.gov |

| Medial Basal Hypothalamus | Diminished potassium-induced release | In vitro | nih.gov |

Quipazine has been investigated as a potential agent to counteract drug-induced symptoms of pseudoparkinsonism in animal models. ncats.ioresearchgate.net This condition is often associated with a deficiency in dopaminergic signaling. Research suggests that quipazine, as a central serotonergic agent, can antagonize some of these Parkinson-like symptoms. researchgate.net This effect is thought to be mediated by the interplay between serotonergic, cholinergic, and dopaminergic systems. ncats.ioresearchgate.net The ability of quipazine to counteract these symptoms points to its potential to modulate the motor control pathways affected in parkinsonian syndromes. ncats.io

Noradrenergic System Modulation

Influence on Norepinephrine Release

This compound demonstrates a complex interaction with the noradrenergic system, influencing norepinephrine (NE) release through various mechanisms. Research has shown that quipazine can potentiate the pressor response to sympathetic nerve stimulation to a greater extent than its potentiation of exogenous norepinephrine in isolated perfused mesenteric arteries of both spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats. nih.gov This suggests a presynaptic action that facilitates the release of the neurotransmitter. nih.gov

In studies involving the [3H]NE pretreated mesenteric vasculature of SHR, quipazine was found to significantly increase the nerve stimulation-evoked overflow of tritium (B154650) (3H), providing direct evidence of enhanced norepinephrine release. nih.gov However, this effect on norepinephrine release was not observed in WKY rats, indicating a potential difference in the drug's action based on the hypertensive state of the animal. nih.gov The presynaptic effect of quipazine is not believed to be due to alpha-adrenoceptor blockade but rather to its agonistic action at serotonin receptors. nih.gov

Conversely, in vitro studies on fragments of the medial basal hypothalamus have shown that quipazine can diminish the potassium-induced release of norepinephrine. nih.gov This suggests that the effect of quipazine on norepinephrine release may be region-specific within the central nervous system. Furthermore, in ovariectomized rats, while quipazine administration affected dopaminergic activity, the depletion of norepinephrine in the median eminence remained unaffected. nih.gov

It is important to note that while some research points to quipazine's ability to inhibit the reuptake of norepinephrine, this effect is generally considered to be weak. researchgate.net The primary mechanism for its influence on noradrenergic transmission appears to be through the modulation of norepinephrine release. nih.gov

Interactions with Other Neurotransmitter Systems

Cholinergic System Relevance

This compound has been shown to interact with the cholinergic system, particularly within the striatum. Studies in rats have demonstrated that quipazine can increase the levels of acetylcholine (B1216132) (ACh) in the striatum without affecting its concentration in the hippocampus or parietal cortex. nih.gov This effect does not appear to stem from an alteration of choline (B1196258) acetylase or cholinesterase activities. nih.gov

The increase in striatal ACh levels induced by quipazine is not linked to its effects on dopamine metabolism, as the effect persists even after the degeneration of dopaminergic neurons. nih.gov The prevention of this quipazine-induced increase in ACh by pretreatment with p-Chlorophenylalanine (PCPA), a serotonin synthesis inhibitor, suggests that the mechanism is at least partially dependent on the serotonergic system. nih.gov This finding provides evidence for a potential inhibitory control of striatal cholinergic interneurons by serotonergic neurons. nih.gov However, the lack of effect on striatal ACh levels by other serotonergic agents like 5-hydroxytryptophan (B29612), PCPA alone, and potent serotonin uptake inhibitors indicates the complexity of this interaction and the need for further investigation. nih.gov It has been noted that cholinergic receptors play a significant role in the manifestation of symptoms that quipazine has been studied to counteract. ncats.io

Histaminergic System Relevance

The interaction of this compound with the histaminergic system is less extensively documented compared to its effects on serotonergic and cholinergic systems. However, it is recognized that histaminergic receptors are important in the context of the central nervous system effects of various pharmacological agents. ncats.iodtic.mil Some atypical antipsychotic drugs, for instance, exhibit high affinity for histamine (B1213489) H1 receptors. psychiatrist.com While direct binding affinity data for quipazine at histamine receptors is not prominently featured in the provided context, the interplay between neurotransmitter systems suggests that the effects of a broadly acting agent like quipazine are likely to have downstream consequences on multiple systems, including the histaminergic system. ncats.io The relevance of the histaminergic system is acknowledged in the broader understanding of the pharmacological profile of centrally acting drugs. ncats.iodtic.mil

Investigative Paradigms and Behavioral Phenotypes Associated with Quipazine Maleate

Analysis of Locomotor Behavior

Quipazine (B1207379) has been widely used to induce and study locomotor-like behaviors, particularly in neonatal rodents where spontaneous walking has not yet developed. nih.govresearchgate.net These studies leverage paradigms like "air-stepping," where postural constraints are removed, allowing for the examination of centrally generated motor patterns. researchgate.net

In unrestrained, freely moving neonatal rats, quipazine has been shown to facilitate developmentally advanced postural control. nih.gov One-day-old rat pups treated with quipazine exhibited behaviors not typically seen until later in development, such as head elevation and the adoption of postural stances. nih.govscience.gov This suggests that serotonergic activation via quipazine can promote the maturation of postural systems necessary for locomotion. nih.gov

Quipazine treatment significantly increases the frequency and duration of early locomotor behaviors like pivoting and crawling in neonatal rats. nih.govnih.gov In one study, one-day-old pups treated with either 3.0 mg/kg or 10.0 mg/kg of quipazine showed significantly more pivoting and crawling compared to saline-treated controls. nih.gov The 10.0 mg/kg dose induced significantly more instances of crawling than the 3.0 mg/kg dose. nih.gov These behaviors are considered precursors to mature walking, and their induction by quipazine highlights the role of serotonin (B10506) in the developmental progression of locomotion. nih.govnih.gov

Table 1: Effect of Quipazine Maleate (B1232345) on Locomotor Frequencies in Neonatal Rats

This table summarizes the mean frequency of pivoting and crawling behaviors observed in one-day-old rat pups following the administration of quipazine maleate or saline. Data is based on findings from studies investigating the role of serotonergic activation on neonatal motor patterns. nih.gov

| Treatment Group | Mean Pivoting Frequency (events) | Mean Crawling Frequency (events) |

| Saline (Control) | Low | Low |

| Quipazine (3.0 mg/kg) | Significantly higher than control | Significantly higher than control |

| Quipazine (10.0 mg/kg) | Significantly higher than control | Significantly higher than 3.0 mg/kg and control |

Evaluation of Pivoting and Crawling Frequencies

Psychedelic-Like Behavioral Assessment

Beyond its effects on motor control, quipazine is recognized for its activity at serotonin 5-HT2A receptors, a key target for classic psychedelic compounds. nih.govnih.gov This has led to its use in animal models to probe behaviors considered proxies for psychedelic effects. nih.gov

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is a well-established behavioral proxy for hallucinogenic potential in humans. nih.govresearchgate.netwikipedia.org Quipazine reliably induces the HTR in mice in a dose-dependent manner. nih.gov This effect is mediated by the direct activation of 5-HT2A receptors, as the response is blocked by the 5-HT2A receptor antagonist M100907 and is absent in mice lacking this receptor. nih.govnih.gov Research has shown that quipazine produces a robust and long-lasting HTR, with effects peaking in the first 30 minutes after administration and lasting for over 90 minutes at higher doses. nih.gov The induction of HTR by quipazine, similar to classic psychedelics, supports its classification as a 5-HT2A receptor agonist with a behavioral profile consistent with that of psychedelic compounds. nih.govresearchgate.net

Table 2: this compound-Induced Head-Twitch Response (HTR) in Mice

This table illustrates the dose-dependent effect of this compound on the number of head-twitches, a behavioral model of psychedelic-like activity. The data reflects that quipazine produces a significant and sustained HTR. nih.gov

| Treatment Group | Peak HTR Count (mean) | Duration of Effect |

| Vehicle (Control) | Minimal | N/A |

| Quipazine (low dose) | Moderate increase | ~ 60 minutes |

| Quipazine (high dose) | Robust increase | > 90 minutes |

Temporal Perception Alterations

Quipazine has been identified as a compound that alters the perception of time in animal models. wikipedia.org Research in rodents has demonstrated that, similar to other serotonergic compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI), quipazine can modify performance in tasks designed to measure temporal processing. wikipedia.orgnih.gov This effect is a component of its broader psychoactive profile, which is primarily mediated by its action on serotonin receptors. The study of such alterations is crucial for understanding the neurobiological basis of time perception, a fundamental cognitive function. While early research in the 1960s examined the action of this compound on afferent and association systems of the brain, providing a foundational understanding of its effects on brain-evoked potentials, specific modern studies detailing the precise mechanisms of its impact on temporal judgment are an area for further investigation. bvsalud.org

Food Intake and Metabolic Regulation

Anorexic Effects and Feeding Behavior Modulation

This compound demonstrates significant anorexic effects, leading to a reduction in food intake in various animal models. Studies in food-deprived rats have shown that quipazine administration causes a notable decrease in food consumption. nih.gov This effect is understood to be mediated primarily through the serotonergic system, specifically via 5-HT2 receptors. The anorectic effect of quipazine can be significantly blocked by the administration of 5-HT2 receptor antagonists like pirenperone (B1678444) and ritanserin. nih.gov In contrast, a non-specific serotonin receptor blocker, metergoline, also blocks the anorectic effects of quipazine. nih.gov

Further research has explored the development of tolerance to these anorexic effects. Chronic administration of quipazine before daily feeding sessions resulted in a rapid and complete tolerance to its initial food intake-suppressing properties. nih.gov Interestingly, this tolerance appears to be a learned response, as administering quipazine after the meals resulted in minimal development of tolerance. nih.gov In female mice, quipazine has also been shown to produce significant hypophagia (reduced eating). researchgate.net Additionally, it has been observed to reverse hyperphagia (abnormally increased appetite) induced by other substances, such as the antipsychotic clozapine. nih.gov

Table 1: Effect of Serotonin Antagonists on Quipazine-Induced Anorexia in Rats

| Antagonist | Receptor Target | Effect on Quipazine Anorexia | Reference |

|---|---|---|---|

| Pirenperone | 5-HT2 | Significant Blockade | nih.gov |

| Ritanserin | 5-HT2 | Significant Blockade | nih.gov |

| Metergoline | Non-specific 5-HT | Significant Blockade | nih.gov |

| Pimozide | Dopamine (B1211576) D2 | Significant Reduction | nih.gov |

Implications for Eating Disorder Research

The potent modulation of feeding behavior by this compound carries significant implications for the study of eating disorders. Research has suggested that serotonergic agents could be beneficial in treating eating and affective disorders that may arise from fluctuations in ovarian steroid levels in females. researchgate.net In studies with female mice, progesterone-induced hyperphagia was significantly reversed by treatment with quipazine. researchgate.net This finding highlights a potential therapeutic avenue for conditions characterized by binge eating or an uncontrollable appetite, possibly linked to hormonal cycles. The mechanism for this effect is thought to involve 5-HT2 receptors, as the suppressive effect of quipazine on progesterone-induced hyperphagia was reversed by the 5-HT2 receptor antagonist seganserin. researchgate.net

The broader context of serotonergic drugs in eating disorder research is expanding. For instance, psilocybin, another serotonergic agent, is currently under investigation in clinical trials for anorexia nervosa, a disorder marked by severe food restriction and cognitive inflexibility. biorxiv.orgresearchgate.net The potential of these drugs to alleviate symptoms is linked to their action on the serotonergic system and their ability to enhance cognitive flexibility. biorxiv.orgresearchgate.net The study of quipazine's effects on appetite and its interaction with hormonal states contributes valuable data to the foundational understanding of the serotonergic system's role in the complex pathologies of eating disorders. researchgate.net

Social and Affective Behavior Studies

Aggressive Behavior Modulation (e.g., Mouse-Killing Behavior)

Quipazine has been shown to modulate aggressive behaviors in animal models. In studies involving "killer rats," a model for predatory aggression, the direct injection of quipazine into the cortico-medial amygdala resulted in a significant prolongation of the latency to attack. nih.gov Furthermore, in a model of affective aggression known as shock-induced fighting, quipazine suppressed the occurrence of aggressive postures and attacks. nih.gov This inhibition of aggression was observed without significant changes in general activity or pain sensitivity, suggesting a specific effect on the neural circuits controlling aggression within the amygdala. nih.gov Research also indicates that the serotonergic system, in general, plays a key role in modulating aggression across diverse species, with 5-HT2 receptors often implicated in dampening aggressive responses. biologists.com

Reversal of Testosterone-Induced Dominance

A key finding in the study of quipazine's effects on social behavior is its ability to reverse dominance hierarchies established by androgens. In a model where non-dominant male rats became dominant following daily administration of testosterone (B1683101) propionate (B1217596) (TP), acute administration of quipazine dose-dependently reduced this induced aggressive dominance. nih.gov This effect was not limited to pharmacologically-induced dominance, as quipazine also reduced dominance in naturally dominant rats. nih.gov

The serotonergic basis for this effect was confirmed through co-administration with serotonin antagonists. The effect of quipazine on reducing dominance was blocked by the serotonergic antagonists pirenpirone and pizotyline. nih.gov This indicates that the modulation of dominance and aggression by quipazine is directly linked to its activity at serotonin receptors. These findings suggest a complex interplay between the serotonergic system and androgens in the regulation of social dominance and aggression. nih.gov

Table 2: Effect of Quipazine on Testosterone-Induced Dominance in Rats

| Treatment Group | Behavioral Outcome | Co-administered Antagonist | Effect of Antagonist | Reference |

|---|---|---|---|---|

| Testosterone Propionate (TP) | Non-dominant rats become dominant | N/A | N/A | nih.gov |

| TP-Dominant Rats + Quipazine | Dominance is dose-dependently reduced | N/A | N/A | nih.gov |

| TP-Dominant Rats + Quipazine | Quipazine's effect is blocked | Pirenpirone | Reversal of quipazine's effect | nih.gov |

| TP-Dominant Rats + Quipazine | Quipazine's effect is blocked | Pizotyline | Reversal of quipazine's effect | nih.gov |

| TP-Dominant Rats + Quipazine | Quipazine's effect is reversed | Pindolol | Reversal of quipazine's effect | nih.gov |

Drug Discrimination Paradigms

Drug discrimination studies are a valuable tool in behavioral pharmacology to assess the subjective effects of a compound. In these paradigms, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a placebo or other substances.

Differentiation of Hallucinogenic vs. Non-Hallucinogenic 5-HT2A Agonists

The head-twitch response (HTR) in rodents is a widely accepted behavioral model used to predict the hallucinogenic potential of substances in humans. escholarship.orgfrontiersin.org This response is primarily mediated by the activation of 5-HT2A receptors. escholarship.orgnih.gov Quipazine induces a robust and lasting HTR in mice, an effect that is blocked by the 5-HT2A antagonist M100907 and is absent in mice lacking the 5-HT2A receptor. nih.gov This finding aligns quipazine's behavioral profile with that of classic psychedelic 5-HT2A agonists. nih.govresearchgate.net

Interestingly, drug discrimination studies have shown that quipazine can fully substitute for lysergic acid diethylamide (LSD) and partially for mescaline in trained rodents. wikipedia.org Furthermore, research has demonstrated that while both hallucinogenic and some non-hallucinogenic 5-HT2A agonists can induce the HTR, the response to hallucinogens is typically more potent and consistent. escholarship.orgfrontiersin.org For instance, lisuride, a non-hallucinogenic 5-HT2A agonist, fails to elicit HTR even at high doses, distinguishing it from hallucinogens like LSD and, by extension, quipazine. escholarship.org This ability of the HTR paradigm to differentiate between these classes of 5-HT2A agonists underscores its utility in characterizing the psychoactive properties of compounds like quipazine. escholarship.org

Other Behavioral Manifestations

Beyond its discriminative stimulus properties, quipazine administration is associated with other observable behavioral changes in animal models.

General Hyperactivity Phenotypes

Studies have consistently reported that quipazine induces hyperactivity in rodents. medchemexpress.comresearchgate.net This is characterized by increased locomotor activity and a decrease in time spent immobile. researchgate.net This hyperactivity is a recognized behavioral change associated with 5-HT agonism. medchemexpress.com In mice lacking the dopamine transporter (DAT), a model that exhibits baseline hyperactivity, the specific effects of quipazine on this behavior are part of ongoing research to understand the interplay between the serotonin and dopamine systems in regulating activity levels. researchgate.net

Modulation of Swallowing Reflexes

The excitatory effect of quipazine on swallowing was blocked by the 5-HT2 receptor antagonist methysergide, indicating the involvement of this receptor subtype. nih.govnih.gov Further investigation revealed that microinjections of quipazine directly into the medullary raphe nuclei, but not the nucleus of the solitary tract, increased the swallow rate. nih.govnih.gov This suggests that quipazine may exert its excitatory effect on the swallowing network through the stimulation of 5-HT2A receptors located on neurons within the raphe nuclei. nih.govnih.gov This pharmacological stimulation of swallowing by quipazine presents a valuable experimental model for studying the neural mechanisms controlling this complex motor function. nih.govnih.gov

| Behavioral Effect | Key Findings | Receptor Implication | Reference |

| General Activity | Induces hyperactivity and reduces immobility. | 5-HT Agonism | medchemexpress.comresearchgate.net |

| Swallowing Reflex | Increases swallow rate and elicits swallows. | 5-HT2A | nih.govnih.gov |

Physiological and Endocrine System Research Involving Quipazine Maleate

Neuroendocrine Axis Regulation

Quipazine's influence on the neuroendocrine system is primarily mediated through its action on central serotonergic pathways that regulate the release of pituitary hormones.

Impact on Luteinizing Hormone (LH) Secretion

Research has demonstrated that quipazine (B1207379) maleate (B1232345) can significantly influence the secretion of luteinizing hormone (LH). In studies involving ovariectomized rats, administration of quipazine resulted in a notable reduction in LH levels. nih.gov This inhibitory effect is thought to be a consequence of the interaction between central serotonergic systems and the noradrenergic systems that regulate LH secretion. nih.gov Further investigations in domestic fowl have also shown that quipazine, along with other serotonin-stimulating drugs, reduces plasma LH concentrations. bioscientifica.com The serotonergic system appears to exert an inhibitory effect on the development of the positive feedback mechanism of ovarian steroids on LH secretion. researchgate.net

| Effect of Quipazine on Luteinizing Hormone (LH) Secretion | |

| Experimental Model | Observed Effect |

| Ovariectomized rats | Significant reduction in LH levels nih.gov |

| Domestic fowl | Reduction in plasma LH concentrations bioscientifica.com |

Impact on Prolactin (PRL) Secretion

In contrast to its effect on LH, quipazine administration has been shown to increase the secretion of prolactin (PRL). In ovariectomized rats, quipazine led to a significant rise in PRL levels. nih.gov This stimulatory effect on prolactin is attributed to quipazine's agonistic action on serotonin (B10506) receptors, which in turn influences the dopaminergic systems that regulate PRL release. nih.gov Specifically, it is suggested that quipazine depresses dopaminergic activity, leading to increased prolactin secretion. nih.gov This effect is not limited to rats, as similar prolactin-stimulating effects have been observed in other species, including turkey hens. oup.com The prevention of ovo-implantation failure in mice by quipazine is also linked to its ability to elevate prolactin secretion. nih.gov

| Effect of Quipazine on Prolactin (PRL) Secretion | |

| Experimental Model | Observed Effect |

| Ovariectomized rats | Significant increase in PRL levels nih.gov |

| Mice | Elevation of prolactin secretion nih.gov |

| Turkey hens | Stimulation of prolactin secretion oup.com |

Influence on Serum Corticosterone (B1669441) Levels

Quipazine has a marked effect on the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in serum corticosterone levels. In rats, intraperitoneal injection of quipazine caused a dose-related increase in serum corticosterone within 30 minutes, an effect that persisted for up to two hours. ncats.ionih.gov This response is believed to be a direct result of the stimulation of serotonin receptors in the brain. nih.gov The effect of quipazine on corticosterone can be blocked by serotonin receptor antagonists. nih.govresearchgate.net Studies in domestic fowl have also demonstrated that quipazine administration increases plasma concentrations of corticosterone, further supporting the role of a central serotonergic system in regulating adrenal corticosterone secretion. bioscientifica.com

| Effect of Quipazine on Serum Corticosterone Levels | |

| Experimental Model | Observed Effect |

| Rats | Dose-related increase in serum corticosterone ncats.ionih.gov |

| Domestic fowl | Increased plasma corticosterone concentrations bioscientifica.com |

Cardiovascular System Responses

Quipazine's interaction with serotonin receptors also extends to the cardiovascular system, where it elicits complex, multi-faceted responses affecting both heart rate and myocardial contractility.

Analysis of Heart Rate Dynamics (Chronotropic Effects)

The effects of quipazine on heart rate (chronotropic effects) are complex and can be biphasic. In anesthetized rats, intravenous administration of quipazine produced an initial transient bradycardia (slowing of heart rate), followed by variable effects on heart rate, which can include tachycardia (increase in heart rate). nih.gov The initial bradycardia is thought to be mediated by the activation of 5-HT3 receptors. nih.gov In contrast, the subsequent tachycardia is mediated by myocardial 5-HT2 receptors. nih.gov Microinjections of quipazine into specific brain regions, such as the subretrofacial nucleus in anesthetized cats, have been shown to produce a slight tachycardia. nih.gov

| Effect of Quipazine on Heart Rate (Chronotropic Effects) | |

| Experimental Condition | Observed Effect |

| Anesthetized rats (intravenous) | Transient bradycardia followed by variable effects, including tachycardia nih.gov |

| Anesthetized cats (microinjection into subretrofacial nucleus) | Slight tachycardia nih.gov |

Myocardial Contractility (Inotropic Effects)

Quipazine also exerts inotropic effects, influencing the force of myocardial contraction. It has been shown to have positive inotropic effects, meaning it increases the contractility of the heart muscle. google.com This effect, similar to its tachycardic effect, is mediated through the activation of serotonin 5-HT2 receptors on the myocardium. nih.gov

| Effect of Quipazine on Myocardial Contractility (Inotropic Effects) | |

| Receptor Mediating Effect | Observed Effect |

| Myocardial 5-HT2 receptors | Positive inotropic effect (increased contractility) nih.govgoogle.com |

Blood Pressure Regulation

Research has demonstrated that quipazine maleate exerts a significant influence on blood pressure, primarily through its interaction with the serotonergic system. Studies in animal models have consistently shown that systemic administration of quipazine induces a hypertensive response.

In conscious, chronically catheterized male rats, quipazine was found to cause dose-dependent and time-dependent increases in mean arterial pressure (MAP). nih.gov The pressor effect, or increase in blood pressure, was observed to be mediated by the activation of serotonin 5-HT2 receptors. nih.gov This was confirmed in studies where the selective 5-HT2 antagonist, LY 53857, completely abolished the hypertensive response induced by quipazine. nih.gov Further investigations in anesthetized rats and cats have corroborated these findings, indicating that the pressor effects are mediated by both central 5-HT2 receptors, particularly in the ventrolateral pressor area of the brain, and peripheral vascular 5-HT2 receptors. nih.govnih.gov

In addition to the 5-HT2 receptors, research in anesthetized rats suggests a role for peripheral 5-HT3 receptors in mediating the cardiovascular effects of quipazine. nih.gov The initial response to quipazine can include a transient hypotension and bradycardia, which is thought to be mediated by the activation of 5-HT3 receptors in the cardiopulmonary region. nih.gov However, the predominant and sustained effect observed in conscious animals is hypertension. nih.gov One study using an arterially perfused rat preparation also reported a significant increase in blood pressure following systemic quipazine injection. nih.gov

The following table details the dose-dependent effect of quipazine on mean arterial pressure in conscious rats.

Table 1: Effect of Quipazine on Mean Arterial Pressure (MAP) in Conscious Rats

| Quipazine Dose (mg/kg, i.v.) | Control MAP (mm Hg) | Maximum MAP (mm Hg) |

|---|---|---|

| 0.3 | 94 +/- 2 | Data not specified |

| 3.0 | 94 +/- 2 | 155 +/- 1 |

Data derived from a study on conscious, chronically catheterized male rats, with measurements taken 5 minutes post-administration. nih.gov

Gastrointestinal System Effects

This compound has been shown to have distinct effects on the gastrointestinal (GI) system, primarily through its action as a serotonin receptor agonist.

Smooth Muscle Contraction in the Gastrointestinal Tract

Quipazine's mechanism of action involves binding to and activating serotonin receptors, which can lead to the contraction of smooth muscle. nih.gov The gastrointestinal tract is rich in serotonin and its receptors, which play a crucial role in regulating intestinal motility. smw.chmdpi.com Specifically, the 5-HT2A receptor subtype, for which quipazine is an agonist, is known to mediate the contraction of smooth muscles. cas.cz Activation of these receptors triggers a signaling cascade that results in muscle contraction. idrblab.net Similarly, 5-HT3 receptors, which are also activated by quipazine, are present in the myenteric plexus and directly influence motility. mdpi.comnih.gov Studies on isolated guinea-pig ileum have shown that 5-HT3 receptor agonists induce a contractile response. researchgate.net Therefore, quipazine's agonistic activity at both 5-HT2A and 5-HT3 receptors contributes to its effect on smooth muscle contraction within the GI tract. idrblab.netnih.gov

Influence on Fecal Output

A direct consequence of quipazine's effects on gastrointestinal motility is an alteration in fecal output. Research in mice has demonstrated that the administration of quipazine leads to a significant increase in the number of feces produced. nih.gov This effect is attributed to its activity on 5-HT3 receptors and its ability to increase serotonin levels in the gut by inhibiting the serotonin transporter (SERT). nih.gov

The pro-motility effect of quipazine on fecal output can be mitigated by the use of a 5-HT3 receptor antagonist. Studies have shown that pretreatment with ondansetron (B39145), a selective 5-HT3 antagonist, successfully reduces the increase in fecal count caused by quipazine. nih.gov This finding further supports the critical role of the 5-HT3 receptor in mediating the gastrointestinal effects of quipazine. nih.gov

The table below summarizes the findings of a study investigating the effect of quipazine and its interaction with a 5-HT3 antagonist on fecal output in mice.

Table 2: Effect of Quipazine and Ondansetron on Fecal Count in Mice

| Treatment Group | Mean Feces Count (first 30 min) |

|---|---|

| Vehicle | ~ 1 |

| Ondansetron (1 mg/kg) | ~ 1 |

| Quipazine (5 mg/kg) | ~ 4 |

| Quipazine (5 mg/kg) + Ondansetron (1 mg/kg) | ~ 2 |

Data represents an approximation based on graphical data from a study in mice. nih.gov

Spinal Cord Function and Locomotor Control Studies with Quipazine Maleate

Activation of Spinal Locomotor Circuitry

Quipazine (B1207379) maleate (B1232345), a serotonergic agonist, has been instrumental in studying the neural circuits that control locomotion. Research demonstrates that quipazine can activate spinal locomotor circuitry, which is the network of neurons within the spinal cord responsible for generating rhythmic movement patterns. This activation is largely attributed to its function as a non-selective 5-HT2 receptor agonist. biorxiv.orgcore.ac.uk The effects of quipazine on stepping can be blocked by a 5-HT2 antagonist, confirming its action at these receptors. nih.gov

Studies suggest that quipazine directly activates motoneurons and interneurons that form the central pattern generators (CPGs) for locomotion. core.ac.uknih.gov This activation leads to enhanced extensor activity and can induce locomotor-like activity, such as alternating stepping, even in isolated spinal cord preparations. nih.govsemanticscholar.orgmdpi.com For instance, in neonatal rats, quipazine is frequently used to evoke "air-stepping"—rhythmic, coordinated limb movements performed while suspended—which allows for the study of locomotor mechanisms without the constraints of posture and gravity. nih.govresearchgate.net At a cellular level, quipazine excites both interneurons and motoneurons within these spinal networks, primarily through the stimulation of 5-HT2A receptors. semanticscholar.orgmdpi.com This direct influence on the output stage of the locomotor circuitry makes it a valuable tool for investigating the fundamentals of spinal motor control. core.ac.uknih.gov

Restoration of Motor Function in Spinal Cord Injury Models

Following a spinal cord injury (SCI), the loss of descending serotonergic input from the brainstem severely impairs motor function below the level of the lesion. Quipazine maleate has been explored as a pharmacological tool to compensate for this loss and promote motor recovery. Studies in rodent models of chronic SCI show that the administration of quipazine can significantly improve motor outcomes. biorxiv.orgbiorxiv.org

Research indicates that delivering quipazine caudal to the injury site can enhance the effectiveness of physical rehabilitation, leading to substantial restoration of motor function that can persist for weeks even after the treatment has ended. biorxiv.org This suggests that quipazine may help drive the reorganization of damaged spinal circuitry. biorxiv.org The benefits appear to be particularly significant in cases of severe SCI, where the natural loss of serotonin (B10506) is greater, creating an environment where the exogenous application of a serotonergic agonist can have a more profound effect on circuit function. biorxiv.orgbiorxiv.org

In chronic spinal rats, quipazine administration has been shown to facilitate regular hindlimb locomotor movements. core.ac.uk When animals are supported on a treadmill, the drug helps induce rhythmic stepping patterns. This is often observed through electromyographic (EMG) recordings, which show more sustained and regular alternating burst activity in flexor and extensor muscles after quipazine application compared to before treatment. core.ac.uk

Quipazine has been shown to induce highly coordinated stepping in neonatal rats. nih.gov In these studies, animals treated with the compound demonstrated highly consistent anti-phase interlimb coordination, where the movement of one limb is opposite to the other in a stable, alternating pattern. nih.gov The step period, or the duration of a single step, also remained fairly constant. nih.gov However, in studies involving chronic spinal adult rats, the effect on interlimb coordination can be less pronounced. One study found that while quipazine significantly facilitated locomotor movements, it did not produce a statistically significant improvement in interlimb coordination. core.ac.uk

A critical aspect of functional locomotion is the ability to support body weight. In SCI models, quipazine has been shown to improve this function. Studies report that spinal rats treated with quipazine exhibit better body weight support during stepping. core.ac.uk The compound appears to facilitate this by increasing the duration of activity in extensor muscles during the stance phase of locomotion. core.ac.uk The combination of quipazine with other therapies, such as exercise training or epidural stimulation, has been particularly effective in promoting weight-bearing walking and clear plantar foot placement during stepping. nih.govresearchgate.netnih.gov

Improvement of Interlimb Coordination

Sensory Feedback Modulation of Locomotion

Locomotion is not generated by spinal circuits alone; it is constantly adapted based on sensory information from the environment. Research shows that sensory feedback plays a crucial role in modulating the locomotor activity induced by quipazine. nih.govnih.gov In neonatal rats, for example, cutaneous and proprioceptive feedback from the paws making contact with a surface can influence quipazine-induced stepping. nih.govnih.gov

Studies have demonstrated that in spinal rats, quipazine treatment can help restore the responsiveness of the spinal cord to sensory stimuli. nih.gov For instance, after a spinal transection, the motor response to a sensory stimulus like a tail pinch is diminished; however, administering quipazine can recover the frequency of hindlimb movements to intact levels, suggesting a synergistic effect between 5-HT receptor activation and sensory input. nih.gov This indicates that the isolated spinal cord, when pharmacologically stimulated with quipazine, is highly sensitive and can adapt its motor output in response to sensory feedback. frontiersin.org

Synergistic Effects with Spinal Stimulation Methodologies

Combining quipazine with spinal stimulation techniques, such as epidural spinal cord stimulation (ES), has been shown to produce synergistic effects that are more effective than either treatment alone. nih.gov In adult rats with complete spinal cord transections, ES by itself can evoke step-like movements, but often without consistent weight-bearing. When ES is combined with quipazine, the quality of stepping is significantly improved, resulting in highly coordinated, weight-bearing locomotion with plantar foot placement. nih.gov

The combination of treatments generates a greater number of successful plantar steps compared to either quipazine or ES administered alone. It is hypothesized that ES and quipazine modulate the excitability of flexor- and extensor-related spinal networks in complementary ways. nih.gov Quipazine appears to potentiate the responses evoked by ES, increasing the amplitude of muscle activity. nih.gov This suggests that quipazine increases the sensitivity of the spinal cord to the electrical stimulation, allowing the two therapies to work together to transform non-functional spinal circuits into a functional state capable of producing locomotion. nih.govnih.gov

Research Findings on this compound in Locomotor Studies

The following table summarizes key findings from various studies investigating the effects of this compound on locomotor function.

| Study Focus | Animal Model | Intervention | Key Outcomes | Citations |

| Circuitry Activation | Newborn Rats (P1) | Quipazine | Induced highly coordinated, anti-phase alternating stepping; activated CPGs. | nih.gov |

| Motor Recovery | Adult Rats (Chronic SCI) | Quipazine + Physical Rehab | Improved motor recovery outcomes, with benefits persisting after treatment. | biorxiv.org |

| Interlimb Coordination | Adult Rats (Chronic SCI) | Quipazine | Facilitated regular hindlimb movements but did not significantly improve interlimb coordination. | core.ac.uk |

| Weight-Bearing | Adult Rats (Complete SCI) | Quipazine + Epidural Stimulation | Induced partial weight-bearing and clear plantar foot placement during stepping. | nih.gov |

| Sensory Modulation | Newborn Rats (Spinal) | Quipazine + Tail Pinch | Restored hindlimb movement frequency in response to sensory stimulation to intact levels. | nih.gov |

| Synergy with Stimulation | Adult Rats (Complete SCI) | Quipazine + Epidural Stimulation | Combination treatment was more effective than either intervention alone for producing plantar steps. |

Advanced Research Methodologies and Experimental Models in Quipazine Maleate Studies

In Vivo Animal Models

In vivo animal models have been instrumental in characterizing the physiological and behavioral effects of quipazine (B1207379) maleate (B1232345). These models allow for the study of the compound's impact on complex biological systems.

Rodent Models (Rats, Mice)

Rodent models, particularly rats and mice, are the most extensively used systems in quipazine maleate research. These studies have provided critical insights into its effects on motor control, sensory processing, and behavior.

Quipazine has been shown to induce locomotor-like activity in rodents. In neonatal rats, intraperitoneal (IP) administration of quipazine can evoke air-stepping behavior, a model used to study the neural circuits controlling locomotion. nih.govnih.gov Studies have found that quipazine's effects on stepping are mediated by 5-HT2 receptors. nih.gov Furthermore, intrathecal (IT) administration of quipazine, particularly when dissolved in polysorbate 80, can elicit hindlimb air-stepping in newborn rats, suggesting a direct action on spinal cord serotonin (B10506) receptors. nih.gov In adult rats with spinal cord injuries, quipazine has been used to promote motor recovery. mdpi.com

Beyond locomotion, quipazine has been investigated for its effects on other motor patterns. In the arterially perfused rat preparation, systemic injection of quipazine was found to elicit swallowing, an effect blocked by the 5-HT2 receptor antagonist methysergide. mdpi.com This suggests a role for 5-HT2A receptors in the modulation of swallowing. mdpi.com

In mice, quipazine is known to induce a head-twitch response (HTR), a behavioral assay considered a proxy for psychedelic-like activity in humans. wikipedia.orgresearchgate.net This effect is mediated by the 5-HT2A receptor, as it is blocked by 5-HT2A antagonists and is absent in 5-HT2A receptor knockout mice. researchgate.netnih.gov Quipazine also induces an expression pattern of immediate early genes (IEG) in the mouse somatosensory cortex that is consistent with classic psychedelic compounds. researchgate.netnih.gov Additionally, quipazine fully substitutes for LSD in rodent drug discrimination tests. wikipedia.org

Table 1: Research Findings in Rodent Models

| Model Organism | Experimental Setup | Key Findings | Reference(s) |

|---|---|---|---|

| Sprague-Dawley Rats (newborn) | Intrathecal (IT) administration of quipazine | Elicited hindlimb air-stepping, suggesting direct action on spinal serotonin receptors. | nih.gov |

| Sprague-Dawley Rats (newborn) | Intraperitoneal (IP) administration of quipazine | Induced robust alternating air-stepping behavior. | nih.gov |

| Rats (arterially perfused preparation) | Systemic injection of quipazine | Produced single swallows and increased swallow rate. | mdpi.com |

| Mice | Head-twitch response (HTR) model | Quipazine induced a lasting HTR, indicative of psychedelic-like action, mediated by 5-HT2A receptors. | researchgate.netnih.gov |

| Mice | Immediate Early Gene (IEG) expression | Quipazine induced a psychedelic-consistent IEG expression pattern in the somatosensory cortex via 5-HT2A receptors. | researchgate.netnih.gov |

| Rats and Mice | Drug discrimination tests | Quipazine fully substitutes for LSD. | wikipedia.org |

| Rats | Hyperactivity studies | Intraperitoneal injection of quipazine resulted in hyperactivity. | medchemexpress.com |

Aquatic Models (Zebrafish)

Zebrafish (Danio rerio) have emerged as a valuable model for high-throughput screening and developmental studies. Their genetic tractability and transparent embryos make them well-suited for observing the effects of chemical compounds in a living organism.

In the context of this compound, zebrafish have been used in large-scale drug screening initiatives. One study utilized a zebrafish model of Dravet syndrome to screen for antiepileptic drugs, though quipazine was listed among the compounds tested, its specific effects in this model were not detailed. nih.gov Another screen of FDA-approved drugs investigated compounds that could facilitate the expansion of hematopoietic stem and progenitor cells (HSPCs). In this screen, this compound was observed to cause a decrease in the cmyb+ HSPC signals in the caudal hematopoietic tissue (CHT) region of zebrafish embryos. mdpi.comresearchgate.netresearchgate.net

Zebrafish have also been employed to study the effects of serotonergic drugs on behavior. Treatment of zebrafish larvae with quipazine, a broad-spectrum serotonergic receptor agonist, resulted in reduced locomotor activity and an increase in sleep compared to control groups. nih.gov

Table 2: Research Findings in Aquatic Models

| Model Organism | Experimental Setup | Key Findings | Reference(s) |

|---|---|---|---|

| Zebrafish (Danio rerio) | FDA-approved drug screen for hematopoietic stem and progenitor cell (HSPC) expansion | This compound treatment led to a decrease in cmyb+ HSPC signals. | mdpi.comresearchgate.netresearchgate.net |

| Zebrafish (Danio rerio) Larvae | Behavioral tracking after quipazine treatment | Showed reduced locomotor activity and increased sleep. | nih.gov |

| Zebrafish (Danio rerio) | Model for Dravet syndrome | Quipazine was included in a large-scale antiepileptic drug screen. | nih.gov |

Primate Models (Monkeys)

Non-human primate models, such as rhesus monkeys, offer a closer physiological and neurological parallel to humans, making them valuable for studying the complex behavioral effects of psychoactive compounds.

Research in monkeys has shown that quipazine can produce behavioral changes similar to those induced by LSD. wikipedia.org In addition to these psychedelic-like effects, quipazine also induced projectile vomiting in monkeys, an emetic response that is generally absent in rodents. wikipedia.org Studies on heroin self-administration in rhesus monkeys found that quipazine flattened the dose-response curve, increasing responding for smaller doses of heroin and saline in some subjects. nih.gov

Table 3: Research Findings in Primate Models

| Model Organism | Experimental Setup | Key Findings | Reference(s) |

|---|---|---|---|

| Rhesus Monkeys | Behavioral observation | Produced LSD-like behavioral changes and projectile vomiting. | wikipedia.org |

| Rhesus Monkeys | Heroin self-administration paradigm | Quipazine altered responding for heroin, increasing it at lower doses in some individuals. | nih.gov |

Avian Models (Turkey Hens)

Avian models, specifically domestic turkey hens, have been utilized to investigate the role of serotonin and its agonists on the neuroendocrine control of reproduction.

Studies in turkey hens have examined the effects of peripheral administration of this compound on hormone levels. This research has contributed to understanding the serotonergic regulation of prolactin and luteinizing hormone, which are crucial for the reproductive cycle in birds. oup.comphysiology.orgengormix.com Specifically, research has investigated the influence of serotonin agonists like quipazine on prolactin release, particularly in the context of heat stress-induced reproductive failure. oup.com In vitro studies using pituitary cells from young turkeys showed that quipazine did not directly stimulate prolactin release in significant amounts, suggesting its effects are likely mediated at the level of the hypothalamus. oup.com

Table 4: Research Findings in Avian Models

| Model Organism | Experimental Setup | Key Findings | Reference(s) |

|---|---|---|---|

| Turkey Hens | Peripheral administration of this compound | Investigated the effects on prolactin and luteinizing hormone levels in the context of reproduction. | oup.comphysiology.orgengormix.com |

| Turkey Pituitary Cells (in vitro) | Incubation with quipazine | Did not significantly increase prolactin release, suggesting an indirect, hypothalamus-mediated action. | oup.com |

In Vitro Cellular and Tissue Preparations

In vitro models provide a controlled environment to dissect the molecular mechanisms of drug action at the cellular and receptor level, free from the complexities of a whole organism.

Recombinant Human Receptor Expression Systems (e.g., CHO-K1 cells)

Recombinant human receptor expression systems are a powerful tool for studying the interaction of compounds with specific receptor subtypes. Chinese Hamster Ovary (CHO-K1) cells are commonly used for this purpose as they can be genetically engineered to express a single human receptor type.

Studies have utilized CHO-K1 cells stably expressing recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors to functionally characterize the agonist activity of various compounds, including those related to quipazine's signaling pathways. nih.gov These systems allow for precise measurement of receptor binding affinity and functional responses, such as intracellular calcium mobilization. nih.govarvojournals.org For instance, the potency of various 5-HT receptor agonists has been determined using aequorin-based intracellular calcium mobilization assays in CHO-K1 cells transfected with human 5-HT2A/B/C receptors. arvojournals.org While quipazine itself was not the primary focus of some of these specific studies, the methodologies are directly applicable and have been used to characterize the receptor family through which quipazine exerts many of its effects. arvojournals.orguni-frankfurt.de

Table 5: Research Applications of In Vitro Systems

| System | Application | Key Insights | Reference(s) |

|---|---|---|---|

| CHO-K1 cells expressing recombinant human 5-HT2 receptors | Functional characterization of serotonin receptor agonists | Allows for the determination of agonist potency and efficacy at specific human receptor subtypes. | nih.govarvojournals.org |

| Aequorin-based intracellular calcium mobilization assays | Measurement of receptor activation | Quantifies the functional response of cells to agonist stimulation. | arvojournals.org |

Isolated Tissue Bath Preparations (e.g., Canine Basilar Artery, Vagus Nerve)

Isolated tissue bath preparations are crucial in vitro models for characterizing the pharmacological effects of compounds like quipazine on specific tissues in a controlled environment. This methodology allows for the detailed study of drug-receptor interactions and the resulting physiological responses, independent of systemic influences.

Canine Basilar Artery:

The canine basilar artery is a frequently utilized model to investigate the vascular effects of serotonergic agents. Quipazine has been shown to induce concentration-dependent contractions of the canine basilar artery, indicating its activity at serotonin receptors present in this blood vessel. ncats.io Studies have analyzed the interactions of quipazine and other serotonergic agonists with receptors in this tissue. For instance, some research has focused on the contractile responses mediated by 5-HT1A receptors. nih.gov The potency and efficacy of various agonists are often compared to the maximal contraction induced by serotonin itself. nih.gov The primary action of some compounds in the canine basilar artery system has been identified as calcium channel blockade rather than selective antagonism of serotonin or norepinephrine (B1679862), a distinction critical for understanding a drug's mechanism of action in migraine treatment. researchgate.net

Vagus Nerve:

The isolated vagus nerve preparation, particularly from rats, is instrumental in studying the effects of compounds on 5-HT3 receptors, which are ligand-gated ion channels. Quipazine has been identified as an effective antagonist of 5-hydroxytryptamine (5-HT) on the vagus nerve. nih.gov Although it can act as a 5-HT3 receptor agonist in some models, in the rat isolated vagus nerve, it demonstrates antagonistic properties. medchemexpress.com Specifically, quipazine has been shown to antagonize the depolarizing effects of 5-HT. nih.gov The potency of this antagonism is often quantified using pKB or pIC50 values, which provide a measure of the antagonist's affinity for the receptor. medchemexpress.com For example, quipazine has demonstrated antagonistic properties on the rat vagus nerve with pIC50 values of 6.1 for 5-HT2 receptors and 6.49 for 5-HT1 receptors. medchemexpress.com Furthermore, studies have explored how other substances can modulate the effects of 5-HT3 receptor agonists like quipazine on vagus nerve depolarization. nih.gov

Pharmacological Actions of Quipazine in Isolated Tissues

| Tissue Preparation | Species | Observed Effect of Quipazine | Receptor Implication | Reference |

|---|---|---|---|---|

| Basilar Artery | Canine | Concentration-dependent contractions | 5-HT1A Agonist Activity | ncats.ionih.gov |

| Vagus Nerve | Rat | Antagonism of 5-HT-induced depolarization | 5-HT3 Antagonist Activity | nih.govmedchemexpress.com |

Brain Region-Specific Slice/Fragment Preparations (e.g., Medial Basal Hypothalamus)

To investigate the effects of quipazine on neuronal function within specific brain circuits, researchers employ brain slice or fragment preparations. This in vitro technique maintains the local cellular architecture, allowing for the study of neurotransmitter release and neuronal activity in a more physiologically relevant context than cell cultures.

Medial Basal Hypothalamus:

The medial basal hypothalamus (MBH) is a critical brain region for the neuroendocrine regulation of hormone secretion. Studies using fragments of the MBH have been instrumental in elucidating the role of serotonin systems in modulating the release of hormones like luteinizing hormone (LH) and prolactin (PRL). nih.gov In one key experiment, quipazine was shown to diminish the potassium-induced release of both norepinephrine and dopamine (B1211576) from MBH fragments in vitro. nih.gov This finding suggests that serotonergic input, mimicked by quipazine, can directly influence the release of catecholamines within the hypothalamus, which in turn regulate pituitary hormone secretion. nih.gov Such preparations are vital for understanding the synaptic interactions between different neurotransmitter systems in the control of physiological processes.

Effect of Quipazine on Neurotransmitter Release in Medial Basal Hypothalamus

| Preparation | Species | Experimental Condition | Effect of Quipazine | Reference |

|---|---|---|---|---|

| Medial Basal Hypothalamus Fragments | Rat | Potassium-induced neurotransmitter release | Diminished release of norepinephrine and dopamine | nih.gov |

Neurochemical and Molecular Techniques

A variety of neurochemical and molecular techniques are employed to understand the mechanisms of action of quipazine at the molecular and cellular levels.

Neurotransmitter Metabolite Analysis

Analyzing the levels of neurotransmitters and their metabolites provides an indirect measure of the activity of neuronal systems. Following the administration of a drug like quipazine, changes in the concentrations of these molecules in brain tissue or cerebrospinal fluid can indicate an alteration in neurotransmitter synthesis, release, or metabolism.

Studies have shown that quipazine administration can affect the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govcapes.gov.br For instance, some studies have reported that quipazine can lead to a decrease in 5-HIAA levels. capes.gov.br Blockade of presynaptic serotonergic autoreceptors by quipazine has been shown to increase the signal attributed to 5-HIAA in brain regions like the hippocampus, hypothalamus, and striatum. nih.gov Conversely, other research indicates that quipazine, when administered with metoclopramide, leads to a decreased turnover of serotonin, which correlates with elevated prolactin concentrations. nih.gov The ratio of a metabolite to its parent neurotransmitter is often used as an index of neurotransmitter turnover. These analyses are frequently performed using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Gene Expression Profiling (e.g., Immediate Early Genes like c-fos, egr-1, egr-2)

The expression of immediate early genes (IEGs), such as c-fos, egr-1, and egr-2, is often used as a marker of neuronal activation. The protein products of these genes (e.g., Fos) can be detected using immunohistochemistry to map which neurons or brain regions are activated by a particular stimulus or drug.

Administration of quipazine has been shown to induce the expression of c-fos in a manner that is often dependent on the brain region and the time of administration. nih.govnih.gov For example, quipazine induces c-fos expression in the suprachiasmatic nucleus (SCN), the brain's master circadian clock, in a pattern that mimics the effects of light exposure. nih.govnih.gov This suggests an involvement of serotonergic pathways in the transmission of photic information to the SCN. nih.gov Furthermore, quipazine's ability to induce a characteristic pattern of IEG expression, including c-fos, egr-1, and egr-2, in the mouse somatosensory cortex is consistent with the profile of classic psychedelic drugs. nih.govresearchgate.net This effect is dependent on the activation of 5-HT2A receptors, as it is absent in knockout mice lacking this receptor. nih.gov These findings highlight the utility of IEG profiling in characterizing the neurobiological effects of serotonergic agents and predicting their pharmacological properties.

Quipazine-Induced Immediate Early Gene Expression

| Gene | Brain Region | Species | Observed Effect | Mediating Receptor | Reference |

|---|---|---|---|---|---|

| c-fos | Suprachiasmatic Nucleus | Rat | Increased expression, mimics light | Not specified | nih.govnih.gov |

| c-fos, egr-1, egr-2 | Somatosensory Cortex | Mouse | Increased expression, psychedelic-like pattern | 5-HT2A | nih.govresearchgate.net |

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for studying drug-receptor interactions. These assays use a radioactively labeled compound (a radioligand) to quantify the number of receptors (Bmax) and the affinity (Kd or Ki) with which other, unlabeled compounds bind to these receptors.

[3H]Quipazine itself has been used as a radioligand to label 5-HT3 receptors in rat brain membranes. nih.gov These studies have demonstrated that [3H]quipazine binds with high affinity to a saturable population of sites that have the pharmacological characteristics of the 5-HT3 receptor. nih.gov The affinity of quipazine for various serotonin receptor subtypes has been extensively characterized using this technique. For example, it displaces [3H]GR65630 from 5-HT3 receptors with a Ki value of 1.4 nM. medchemexpress.com It also binds to 5-HT1 and 5-HT2 receptors with Ki values in the nanomolar range. medchemexpress.com Competition binding assays, where unlabeled quipazine or its analogs compete with a specific radioligand (like [3H]ketanserin for 5-HT2A receptors or [3H]granisetron for 5-HT3 receptors), are used to determine the binding affinities of these compounds for different receptors. nih.govacs.org These assays are crucial for determining the selectivity profile of a drug and for structure-activity relationship studies. nih.gov

Binding Affinity of Quipazine at Serotonin Receptors

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|---|---|

| 5-HT3 | [3H]GR65630 | Rat entorhinal cortex | 1.4 nM (Ki) | medchemexpress.com |

| 5-HT1 | Not specified | Not specified | 230 nM (Ki) | medchemexpress.com |